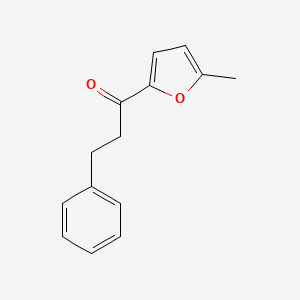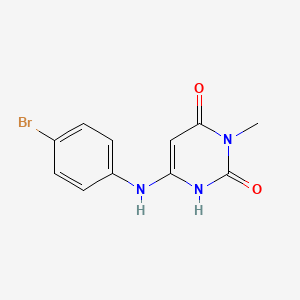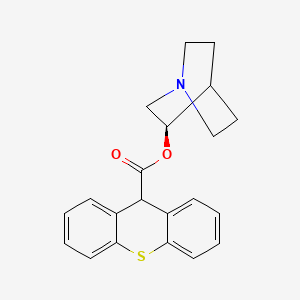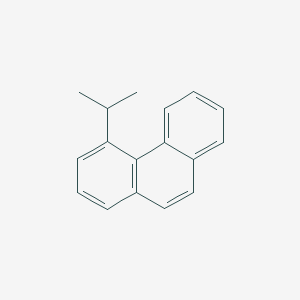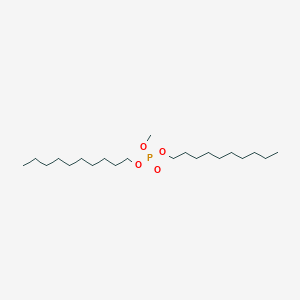![molecular formula C13H19NO B14315458 1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- is an organic compound with the molecular formula C13H19NO It is known for its unique structure, which includes a propenol group attached to a phenyl ring substituted with a diethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- typically involves the reaction of 3-(diethylamino)phenylmagnesium bromide with propenal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 3-(diethylamino)phenylacetylene in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high yields. The product is then purified using distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- involves its interaction with various molecular targets. The diethylamino group can interact with biological receptors, potentially modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanol, 3-(diethylamino)-: Similar structure but lacks the propenol group.
1-Propanol, 3-(dimethylamino)-: Similar structure with a dimethylamino group instead of a diethylamino group.
Uniqueness
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- is unique due to the presence of the propenol group, which imparts distinct reactivity and potential applications. The diethylamino group also contributes to its unique chemical and biological properties, differentiating it from similar compounds.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
(E)-3-[3-(diethylamino)phenyl]prop-1-en-1-ol |
InChI |
InChI=1S/C13H19NO/c1-3-14(4-2)13-9-5-7-12(11-13)8-6-10-15/h5-7,9-11,15H,3-4,8H2,1-2H3/b10-6+ |
InChI-Schlüssel |
JPQYFCFMALCSNH-UXBLZVDNSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=CC(=C1)C/C=C/O |
Kanonische SMILES |
CCN(CC)C1=CC=CC(=C1)CC=CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)
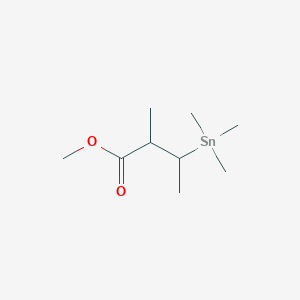
![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)

![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)
